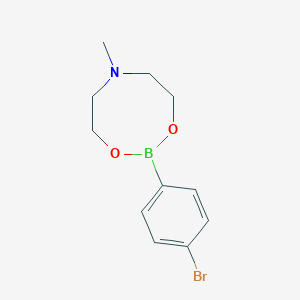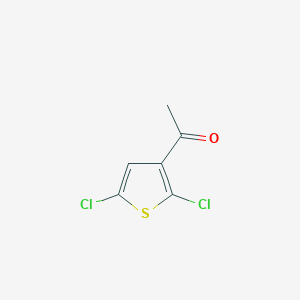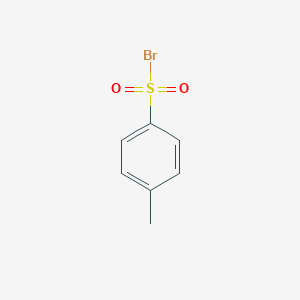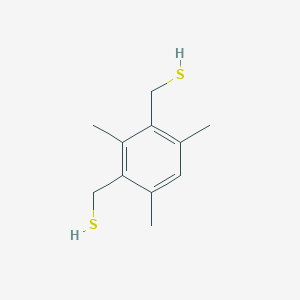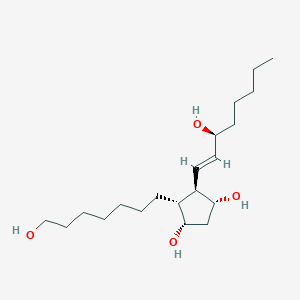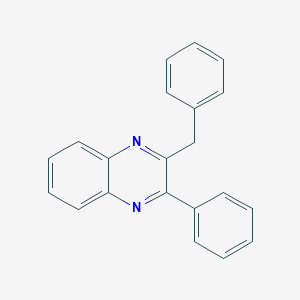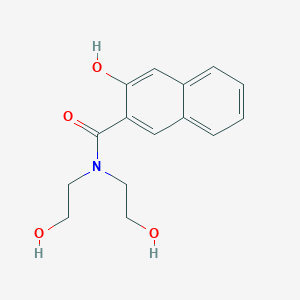
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide, commonly known as HENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HENA is a naphthalene-based derivative that has two hydroxyethyl groups and a hydroxyl group attached to its naphthalene ring.
Wirkmechanismus
The mechanism of action of HENA is not fully understood. However, it has been suggested that HENA exerts its biological effects by modulating various signaling pathways. HENA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HENA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemische Und Physiologische Effekte
HENA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). HENA has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, HENA has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
HENA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. HENA is also soluble in various solvents, which makes it easy to use in different experimental setups. However, HENA has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, HENA may exhibit different biological effects depending on the concentration used, which may require careful optimization of experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of HENA. One potential area of research is the development of HENA-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of HENA's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of HENA and to optimize its use in various experimental setups.
Conclusion:
In conclusion, HENA is a naphthalene-based derivative that has gained significant attention in scientific research due to its potential applications in various fields. HENA has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its use as a fluorescent probe for the detection of metal ions. HENA has several advantages for lab experiments, but also has some limitations that require careful optimization of experimental conditions. Further studies are needed to elucidate the mechanism of action of HENA and to optimize its use in various experimental setups.
Synthesemethoden
The synthesis of HENA involves the reaction of 2-naphthoyl chloride with diethanolamine in the presence of a base. The resulting product is then hydrolyzed with sodium hydroxide to obtain HENA. This synthesis method has been optimized to produce HENA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
HENA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. HENA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, HENA has been investigated for its use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
10089-93-7 |
|---|---|
Produktname |
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide |
Molekularformel |
C15H17NO4 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO4/c17-7-5-16(6-8-18)15(20)13-9-11-3-1-2-4-12(11)10-14(13)19/h1-4,9-10,17-19H,5-8H2 |
InChI-Schlüssel |
AWOGQGYSUKXISO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N(CCO)CCO)O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N(CCO)CCO)O |
Andere CAS-Nummern |
10089-93-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



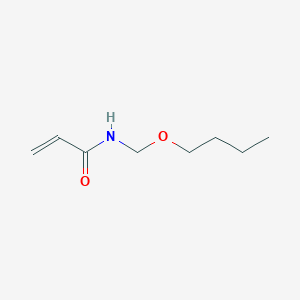
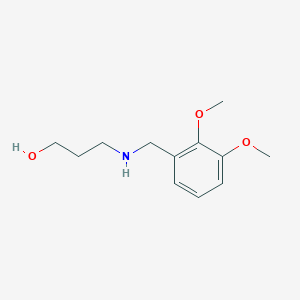
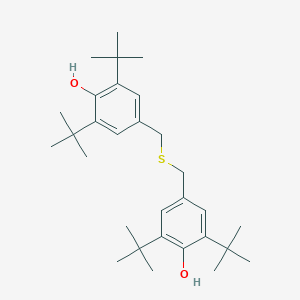
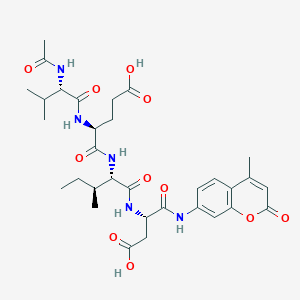
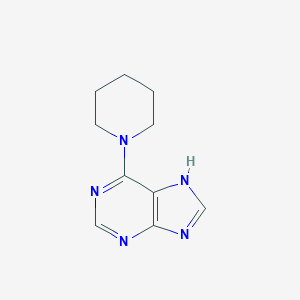
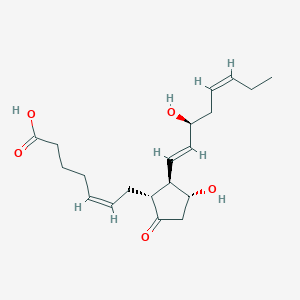
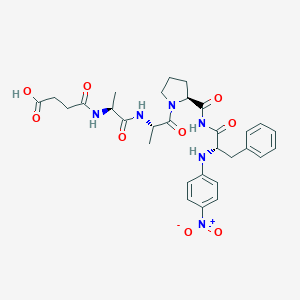
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
